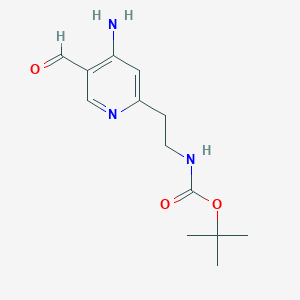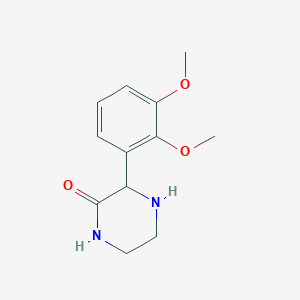
4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics . The presence of tert-butyl and trifluoromethyl groups in this compound enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The tert-butyl and trifluoromethyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 4-tert-butyl-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Reduction: 4-tert-butyl-5-(trifluoromethyl)thiophene-2-methanol.
Substitution: 4-tert-butyl-5-(trifluoromethyl)-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors, OLEDs, and other electronic materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-5-methylthiophene-2-carbaldehyde: Similar structure but lacks the trifluoromethyl group.
4-tert-butyl-5-(trifluoromethyl)benzaldehyde: Similar functional groups but different core structure (benzene instead of thiophene).
Uniqueness
4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is unique due to the presence of both tert-butyl and trifluoromethyl groups on the thiophene ring, which enhances its chemical stability and reactivity. This makes it a valuable compound for various applications in organic synthesis, material science, and medicinal chemistry .
Properties
Molecular Formula |
C10H11F3OS |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H11F3OS/c1-9(2,3)7-4-6(5-14)15-8(7)10(11,12)13/h4-5H,1-3H3 |
InChI Key |
FJAJPKCFTYUBHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(SC(=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14851428.png)








![(E)-4-[(2S,8S,15R,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B14851492.png)


![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)
